1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl- is a heterocyclic compound that features a fused pyrrole and oxazole ring system
Vorbereitungsmethoden
The synthesis of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl- typically involves the reaction of nitroethane, isovanillin, and ethyl vinyl ether . The process includes several steps such as silylation of six-membered cyclic nitronates, leading to the formation of 5,6-dihydro-4H-1,2-oxazines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl- involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl- can be compared with other similar compounds such as:
Hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one: Another heterocyclic compound with a similar fused ring system.
Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one: Shares structural similarities but differs in specific functional groups and properties.
These comparisons highlight the unique structural and functional aspects of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl-.
Eigenschaften
CAS-Nummer |
820964-03-2 |
---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
3,3-diethylpyrrolo[1,2-c][1,3]oxazol-1-one |
InChI |
InChI=1S/C10H13NO2/c1-3-10(4-2)11-7-5-6-8(11)9(12)13-10/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
NOCKIGRJZPPYJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(N2C=CC=C2C(=O)O1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.